molecular formula C19H14N2O2 B4873733 N-(3-benzoylphenyl)pyridine-3-carboxamide

N-(3-benzoylphenyl)pyridine-3-carboxamide

Cat. No.: B4873733
M. Wt: 302.3 g/mol
InChI Key: GBNWPYFERGQCKI-UHFFFAOYSA-N
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Description

N-(3-benzoylphenyl)pyridine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of nicotinic acid and has shown promising results in various biological assays, particularly in the context of lipid-lowering activities .

Preparation Methods

The synthesis of N-(3-benzoylphenyl)pyridine-3-carboxamide typically involves the use of acid chloride pathways. The process begins with the preparation of the acid chloride of the desired carboxylic acid, which is then reacted with the appropriate amine to form the carboxamide. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3-benzoylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(3-benzoylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to exert its lipid-lowering effects by modulating the activity of enzymes involved in lipid metabolism. The compound may inhibit the synthesis of low-density lipoprotein cholesterol (LDL-C) and triglycerides while promoting the production of high-density lipoprotein cholesterol (HDL-C) . This dual action helps in reducing the overall lipid levels in the body, thereby providing a protective effect against cardiovascular diseases.

Comparison with Similar Compounds

N-(3-benzoylphenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with molecular targets in a distinct manner, potentially offering better therapeutic outcomes compared to other similar compounds .

Properties

IUPAC Name

N-(3-benzoylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-18(14-6-2-1-3-7-14)15-8-4-10-17(12-15)21-19(23)16-9-5-11-20-13-16/h1-13H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNWPYFERGQCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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